6-Fluoro-2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid
Description
6-Fluoro-2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 2150233-95-5) is a bicyclic carboxylic acid derivative with a fluorine substituent at position 6 and a methyl group at position 2 of the indene scaffold. Its molecular formula is C₁₁H₁₁FO₂, and it has a molecular weight of 194.19 g/mol . The compound is synthesized via Friedel-Crafts acylation using polyphosphoric acid (PPA) as a catalyst, starting from a propanoic acid derivative (e.g., 6-fluoro-2-methyl-2,3-dihydroinden-1-one) .
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
6-fluoro-2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C11H11FO2/c1-6-4-7-2-3-8(12)5-9(7)10(6)11(13)14/h2-3,5-6,10H,4H2,1H3,(H,13,14) |
InChI Key |
MFRTWRMASYKYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1C(=O)O)C=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with commercially available precursors such as 6-fluoroindanone and methyl iodide . These materials are selected for their reactivity and compatibility with subsequent functionalization steps. The fluorine atom is introduced early in the synthesis to leverage its electron-withdrawing effects, which direct regioselectivity during alkylation and oxidation reactions.
Alkylation and Carboxylic Acid Formation
The critical steps involve:
-
Methylation : A nucleophilic substitution reaction introduces the methyl group at position 2 of the indene scaffold. This is achieved by treating 6-fluoroindanone with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at reflux temperatures (60–80°C).
-
Oxidation : The ketone group at position 1 is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This step requires careful temperature control (0–5°C) to prevent over-oxidation or decomposition of the intermediate.
Mechanistic Insight :
The methylation step follows an Sₙ2 mechanism , where the base deprotonates the indanone, generating an enolate that attacks methyl iodide. The oxidation step involves the conversion of the ketone to a carboxylic acid via a diketone intermediate, stabilized by the electron-withdrawing fluorine substituent.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
To enhance efficiency and safety, industrial production employs continuous flow reactors . These systems offer:
Process Optimization
Key optimization parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | Prevents side reactions |
| Solvent | THF | Enhances solubility |
| Catalyst | K₂CO₃ | Accelerates methylation |
| Oxidizing Agent | KMnO₄ | Selective oxidation |
Characterization and Quality Control
Spectroscopic Analysis
The final product is characterized using:
-
¹H NMR : Peaks at δ 2.1 ppm (methyl group), δ 6.8–7.2 ppm (aromatic protons), and δ 12.1 ppm (carboxylic acid proton).
-
¹³C NMR : Signals at δ 172 ppm (carboxylic acid carbon) and δ 25 ppm (methyl carbon).
-
IR Spectroscopy : Strong absorption at 1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures ≥98% purity. Recrystallization from ethanol-water mixtures further refines the product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Process | 75–80 | 95 | Moderate |
| Continuous Flow | 85–92 | 98 | High |
| Microwave-Assisted | 78–85 | 97 | Limited |
Advantages of Continuous Flow :
-
Consistent product quality.
-
Reduced reaction times (2–4 hours vs. 8–12 hours for batch).
-
Compatibility with automation.
Challenges and Mitigation Strategies
Side Reactions
-
Over-Alkylation : Addressed by controlling stoichiometry (1:1 ratio of indanone to methyl iodide).
-
Oxidative Degradation : Mitigated through low-temperature oxidation and inert atmospheres.
Environmental Considerations
-
Solvent Recovery : THF is recycled via distillation, reducing environmental impact.
-
Waste Minimization : Catalytic amounts of KMnO₄ decrease heavy metal waste.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of 6-Fluoro-2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid typically involves:
-
Starting Materials :
- 6-fluoroindanone
- Methyl iodide
-
Reaction Conditions :
- Anhydrous conditions to prevent side reactions.
- Use of potassium carbonate as a base for deprotonation.
-
Key Steps :
- Nucleophilic substitution reactions to introduce the methyl group and carboxylic acid functionality.
In industrial settings, continuous flow reactors are often employed to enhance yield and efficiency while minimizing human error and improving safety .
Medicinal Chemistry
This compound is being investigated for its potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains.
- Anticancer Activity : The compound has shown potential in inhibiting tumor cell growth in vitro, with studies indicating significant activity against human cancer cell lines .
Biological Mechanisms
The presence of the fluorine atom enhances hydrogen bonding capabilities, which may influence enzyme interactions and biochemical pathways. The carboxylic acid group can participate in various metabolic processes, making this compound a candidate for drug development targeting specific enzymes.
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the production of specialty chemicals and materials with unique properties due to its distinctive chemical structure .
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. The carboxylic acid group can participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Key Observations
Substituent Effects: Electron-Withdrawing Groups (F, Cl, Br): Fluorine at position 6 (target compound) enhances the acidity of the carboxylic acid group compared to methoxy or phenoxy derivatives. Bromine (5-Bromo analog) increases molecular weight significantly, impacting solubility . Methoxy groups (e.g., 5,6-dimethoxy analog) introduce steric bulk and hydrogen-bonding capacity .
Synthetic Accessibility: The target compound’s synthesis via PPA-mediated Friedel-Crafts acylation is efficient for indenone intermediates . In contrast, 4-fluoro derivatives require cyanide-based reactions, yielding lower-purity intermediates .
Biological Relevance: While explicit biological data for the target compound are lacking, analogs like 6-phenoxy and 5-methoxy derivatives have been explored in drug discovery for their pharmacokinetic profiles (e.g., LogP, PSA) .
Biological Activity
6-Fluoro-2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H11FO2, with a molecular weight of 194.20 g/mol. The structure features a fluorine atom and a carboxylic acid functional group, which contribute to its unique chemical reactivity and biological properties. The presence of the fluorine atom enhances the compound's ability to form hydrogen bonds, potentially influencing enzyme interactions and biochemical pathways.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C11H11FO2 |
| Molecular Weight | 194.20 g/mol |
| LogP | Not specified |
| Polar Surface Area (Å) | Not specified |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Anti-inflammatory and Analgesic Properties
Preliminary studies have indicated that this compound exhibits anti-inflammatory and analgesic properties. These activities are hypothesized to be linked to its interaction with specific molecular targets involved in inflammatory pathways. The compound's ability to modulate these pathways could make it a candidate for developing new anti-inflammatory drugs.
The biological activity of this compound may be attributed to its structural features that facilitate interactions with various enzymes and receptors. The fluorine atom in the structure is known to enhance binding affinity and selectivity towards certain biological targets, which can lead to increased efficacy in therapeutic applications.
Case Studies
Recent research has focused on the synthesis and evaluation of various derivatives of this compound. For instance, studies have demonstrated that modifications at the carboxylic acid position can significantly alter the compound's biological activity. One study reported that certain derivatives exhibited enhanced anti-inflammatory effects compared to the parent compound, suggesting a structure-activity relationship that warrants further investigation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is necessary.
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C11H11FO2 | Contains fluorine; carboxylic acid |
| 6-Fluoro-2,3-dihydro-1H-indene-1-one | C10H9FO | Lacks carboxylic acid group |
| 5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid | C11H12O2 | Different methyl positioning |
This comparative analysis highlights the distinctiveness of this compound in terms of its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-Fluoro-2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid with high purity?
- Methodology : Begin with precursors like 6-Fluoro-2-methyl-1-indanone (BP 1966537794-19-7), followed by oxidation using reagents such as KMnO₄ or CrO₃ under controlled acidic conditions. Ensure strict temperature control (e.g., 0–5°C for sensitive intermediates) and use strong bases like NaH or LDA to stabilize reactive intermediates during carboxylation steps . Purification via recrystallization (e.g., ethyl acetate/pentane) or column chromatography (silica gel, 9:1 pentane:ethyl acetate) is critical to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- ¹H NMR : Focus on the dihydroindene protons (δ 2.5–3.5 ppm, multiplet) and the carboxylic acid proton (δ 10–12 ppm, broad if not deuterated). The methyl group at position 2 typically appears as a singlet (δ 1.2–1.5 ppm) .
- ¹³C NMR : Identify the carbonyl carbon (δ 170–180 ppm) and fluorine-coupled aromatic carbons (δ 110–130 ppm, splitting patterns depend on substitution) .
- FTIR : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹ broad) and C=O stretch (~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in ¹H NMR data observed between synthetic batches?
- Methodology :
- Solvent Effects : Use deuterated chloroform (CDCl₃) or DMSO-d₆ for consistency. For example, enol-keto tautomerism (observed in similar indene derivatives) can shift proton signals; stabilize the tautomeric form by adjusting solvent polarity .
- Impurity Analysis : Employ HPLC-MS to detect byproducts (e.g., unoxidized ketone intermediates). Compare retention times and mass fragments with standards .
- Dynamic NMR : Apply variable-temperature NMR to study conformational exchange in the dihydroindene ring .
Q. What strategies optimize the introduction of fluorine and methyl groups at specific positions during synthesis?
- Methodology :
- Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) directed by steric and electronic effects. The indene’s electron-rich positions (e.g., para to the methyl group) favor fluorination .
- Methylation : Employ Friedel-Crafts alkylation with methyl iodide and Lewis acids (e.g., AlCl₃) under anhydrous conditions. Protect the carboxylic acid with a tert-butyl ester to prevent side reactions .
- Regioselectivity : Computational modeling (DFT) can predict substituent effects on reaction pathways, guiding experimental design .
Q. How does the steric and electronic influence of the methyl and fluorine substituents affect the compound’s reactivity in further derivatization?
- Methodology :
- Steric Effects : The 2-methyl group hinders nucleophilic attack at the adjacent position, favoring reactions at the less hindered 6-fluoro site. Use bulky reagents (e.g., LDA) to direct deprotonation .
- Electronic Effects : The electron-withdrawing fluorine enhances the acidity of the carboxylic acid (pKa ~2–3), facilitating salt formation with amines. Conversely, the methyl group donates electrons, stabilizing radical intermediates in photochemical reactions .
- Derivatization Case Study : Esterification with 2-methylallyl groups (as in ) proceeds efficiently at the carboxylic acid under Mitsunobu conditions (DIAD, PPh₃) .
Data Contradiction & Mechanistic Analysis
Q. How should researchers address conflicting data in reaction yields when scaling up synthesis?
- Methodology :
- Kinetic Profiling : Monitor reaction progress via in situ IR or Raman spectroscopy to identify bottlenecks (e.g., slower mixing in larger batches). Adjust stirring rates or solvent volume to maintain homogeneity .
- Byproduct Identification : Use GC-MS or LC-HRMS to detect trace impurities (e.g., dimerization products) formed during scale-up. Optimize quenching protocols (e.g., gradual acid addition) to minimize decomposition .
Q. What computational tools can predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities with cyclooxygenase (COX) enzymes, leveraging structural similarities to antiinflammatory indene derivatives (e.g., 6-chloro analogs) .
- MD Simulations : Perform 100-ns molecular dynamics runs in GROMACS to assess stability of the carboxylic acid group in active-site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
